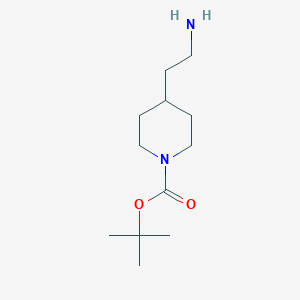

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

説明

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS: 205059-24-1) is a Boc-protected piperidine derivative featuring a 2-aminoethyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents, antiprotozoal drugs, and other bioactive molecules . Its structure combines the steric protection of the tert-butyloxycarbonyl (Boc) group with the nucleophilic reactivity of the primary amine, enabling selective functionalization during multi-step syntheses. For example, it has been utilized in the preparation of peptidomimetics and small-molecule inhibitors via coupling reactions with activated carbonyl intermediates .

特性

IUPAC Name |

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQDLHPFISVBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363817 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146093-46-1 | |

| Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Mode of Action

This compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand. The flexibility of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex, which is crucial for the degradation of the target protein.

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system. Once the PROTAC brings the target protein and the E3 ligase into proximity, the target protein is ubiquitinated. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a protac can be influenced by the properties of the linker, including its size, shape, and flexibility.

Result of Action

The result of the action of this compound, when used in a PROTAC, is the degradation of the target protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex. Additionally, the presence of other proteins or compounds can potentially interfere with the action of the PROTAC.

生物活性

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with trace amine-associated receptors (TAARs) and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl piperidine derivatives with aminoethyl groups. The synthesis process often utilizes solvents like tetrahydrofuran (THF) and involves multiple steps, including the formation of intermediates such as tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate .

Biological Activity

1. Interaction with TAARs

The compound exhibits agonistic activity at trace amine-associated receptor 1 (TAAR1), which is implicated in various neurophysiological processes. In vitro studies have demonstrated that this compound activates TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, showing about 65% agonism compared to tyramine hydrochloride, a known positive control . This activation suggests potential implications for treating conditions such as schizophrenia where TAAR1 modulation may be beneficial.

2. Mechanistic Insights

The mechanism of action appears to involve the modulation of intracellular signaling pathways associated with TAARs. The compound's ability to activate these receptors indicates a role in neurotransmitter release and neuronal signaling, which could contribute to its therapeutic effects. The structure of the compound, lacking stereocenters, allows for further modifications that could enhance its binding affinity and selectivity for TAARs .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

3. Anticancer Potential

Research has indicated that derivatives of piperidine compounds, including this compound, may exhibit cytotoxic effects against glioblastoma (GBM) cells. The mechanism involves inducing methuotic cell death, characterized by cellular vacuolization and subsequent cell death pathways. This finding opens avenues for exploring the compound's potential as an anticancer agent .

科学的研究の応用

Interaction with Trace Amine-Associated Receptors (TAARs)

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate exhibits agonistic activity at TAAR1, which plays a crucial role in various neurophysiological processes. Key findings include:

- Effective Concentration (EC50) : Approximately 0.507 μM, demonstrating significant agonism compared to tyramine hydrochloride.

- Therapeutic Implications : The activation of TAAR1 suggests potential applications in treating conditions such as schizophrenia, where modulation of neurotransmitter systems is beneficial.

Anticancer Potential

Research indicates that derivatives of this compound may possess cytotoxic effects against glioblastoma cells. Mechanistic studies reveal:

- Induction of Methuotic Cell Death : Characterized by cellular vacuolization leading to cell death.

- Exploration for Anticancer Agents : This activity opens avenues for further investigation into its potential as an anticancer therapeutic.

Case Studies and Research Findings

The following table summarizes key biological activities and their implications:

PROTAC Technology

This compound serves as a critical component in PROTAC technology, which enables targeted protein degradation. Its role includes:

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with analogs differing in substituents, stereochemistry, and functional groups, emphasizing their structural, physicochemical, and biological distinctions.

Substituted Piperidine Derivatives with Amino/Alkyl Modifications

Key Observations :

- Steric and Electronic Effects: The 2-aminoethyl group in the parent compound enhances flexibility and reactivity compared to rigid pyridinyl (CAS 1707580-61-7) or bulky phenoxy (CAS 862874-17-7) analogs. This flexibility facilitates its incorporation into larger molecular architectures .

- Biological Relevance: Derivatives of the parent compound, such as those with indazolyl groups, exhibit moderate to high antiprotozoal activity (e.g., against Trypanosoma brucei), outperforming simpler analogs like CAS 862874-17-7, which lack bioactive aromatic moieties .

Stereochemical and Functional Group Variants

Key Observations :

- Chiral Influence: The (3R)-stereoisomer (CAS N/A) demonstrates utility in asymmetric synthesis, unlike the achiral parent compound, which is used in non-stereoselective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。